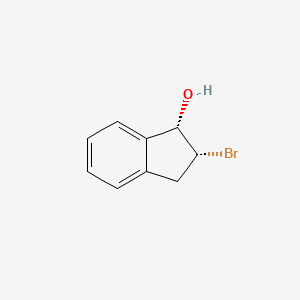

(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol

Description

Contextual Significance of Chiral Indanol Derivatives in Synthetic Organic Chemistry

Chiral indanol derivatives are of significant importance in the field of synthetic organic chemistry, primarily due to their utility as building blocks and catalysts in asymmetric synthesis. The precise three-dimensional arrangement of atoms in these molecules allows them to influence the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over another.

Enantiomerically pure indanol derivatives are frequently employed as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. After the desired transformation, the auxiliary can be removed and often recycled.

Chiral Ligands: Indanol-derived structures can be coordinated to metal centers to form chiral catalysts. These catalysts are instrumental in a wide range of asymmetric reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Key Intermediates: They serve as crucial precursors in the total synthesis of complex natural products and pharmaceuticals. For instance, the related compound (1S,2R)-1-amino-2-indanol is a key intermediate in the synthesis of the HIV protease inhibitor Indinavir. tandfonline.com

The functional groups on the indanol ring, such as the hydroxyl group in (1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol, provide a handle for further synthetic modifications, enhancing their versatility.

Stereochemical Challenges and Importance in the Synthesis of Functionalized Cyclic Alcohols

The synthesis of functionalized cyclic alcohols with specific stereochemistry, such as (1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol, presents considerable challenges to synthetic chemists. Because 2-bromo-2,3-dihydro-1H-inden-1-ol has two asymmetric centers, four stereoisomers are possible. tandfonline.com The primary challenge lies in controlling the relative and absolute configuration of the substituents on the cyclic framework.

Key challenges include:

Diastereoselectivity: Controlling the relative orientation of substituents (cis or trans).

Enantioselectivity: Selectively producing one of two enantiomers.

To overcome these challenges, a variety of strategies have been developed. For the synthesis of specific stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols, methods such as enzymatic kinetic resolution have proven effective. tandfonline.comresearchgate.net This technique utilizes enzymes, such as lipases from Burkholderia cepacia or Candida antarctica, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two. tandfonline.comresearchgate.net For example, fermenting baker's yeast can convert certain α-bromo substituted enones into enantiomerically pure (1S,2R)-2-bromoindan-1-ol. researchgate.net The absolute configurations of the four stereoisomers have been established through these enzymatic methods, in conjunction with analytical techniques like X-ray diffraction analysis and NMR spectroscopy. tandfonline.comresearchgate.net

The importance of achieving high stereochemical purity in functionalized cyclic alcohols cannot be overstated. The biological activity of many pharmaceutical compounds is often dependent on a single stereoisomer. The synthesis of stereochemically pure intermediates is therefore a critical step in the development of new therapeutic agents. nih.govsciengine.com

Detailed Research Findings

Research has focused on the synthesis and resolution of the various stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol. Biocatalytic kinetic trans-esterification is a key method used for the resolution of racemic mixtures of these compounds. researchgate.net

| Enzyme/Method | Substrate | Result | Reference |

|---|---|---|---|

| Lipase (B570770) from Burkholderia cepacia | Racemic cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols | Effective biocatalyst for kinetic resolution via esterification with isopropylidene acetate (B1210297). | tandfonline.comresearchgate.net |

| Lipase from Candida Antarctica B (Novozyme 435) | Racemic cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols | Effective biocatalyst for kinetic resolution via esterification. | researchgate.netresearchgate.net |

| Fermenting Baker's Yeast | α-bromo substituted enones | Converts precursors into enantiomerically pure (1S,2R)-2-bromoindan-1-ol. | researchgate.netresearchgate.net |

The absolute configurations of the resulting enantiomerically pure compounds have been rigorously determined using various analytical methods, ensuring their suitability for further use in stereoselective synthesis.

Physicochemical Properties

Below is a table of computed physicochemical properties for a stereoisomer of 2-bromo-2,3-dihydro-1H-inden-1-ol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9BrO | PubChem nih.govnih.gov |

| Molecular Weight | 213.07 g/mol | PubChem nih.govnih.gov |

| Exact Mass | 211.98368 Da | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTESDSDXFLYAKZ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356222 | |

| Record name | (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180681-90-7 | |

| Record name | (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for 1s,2r 2 Bromo 2,3 Dihydro 1h Inden 1 Ol and Its Stereoisomers

Chemoenzymatic Approaches for Enantiopure Halogenated Indanols

Chemoenzymatic methods, which merge the selectivity of biological catalysts with traditional organic synthesis, offer powerful pathways to enantiomerically pure halogenated indanols. These techniques leverage enzymes and microorganisms to perform highly specific transformations that are often challenging to achieve with conventional chemical reagents.

Biocatalytic Kinetic Resolution via Trans-esterification (e.g., Lipase-mediated processes)

Lipase-mediated kinetic resolution is a widely employed and effective strategy for separating enantiomers of racemic bromoindanols. This method relies on the differential rate of reaction of a chiral substrate's enantiomers with a prochiral acyl donor, catalyzed by a lipase (B570770). All four possible stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols have been successfully synthesized and their configurations established using this approach. researchgate.net

In a typical procedure, a racemic mixture of a bromoindanol is subjected to trans-esterification with an acyl donor, such as vinyl acetate (B1210297) or isopropylidene acetate, in the presence of a lipase in an organic solvent. The lipase selectively acylates one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. For the resolution of 2-bromo-2,3-dihydro-1H-inden-1-ols, lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica B (commercially available as Novozym 435) have proven to be particularly effective biocatalysts. researchgate.netresearchgate.net

The success of this method hinges on the high enantioselectivity of the chosen lipase, which allows for the isolation of both the acylated product and the unreacted alcohol with high enantiomeric purity. researchgate.net For instance, the enantiomerically pure (1S, 2R)-epoxy indane has been synthesized through a highly enantioselective lipase-catalyzed transesterification of racemic trans-2-bromo-1-indanol (B1268501). researchgate.net

| Biocatalyst | Substrate | Acyl Donor | Outcome |

|---|---|---|---|

| Burkholderia cepacia Lipase | Racemic cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols | Vinyl Acetate | High enantioselectivity (ee >98%) for the resolution of stereoisomers. researchgate.net |

| Candida antarctica B Lipase (Novozym 435) | Racemic 2-bromo-2,3-dihydro-1H-inden-1-ols | Isopropylidene Acetate | Effective biocatalyst for the resolution of racemates. researchgate.net |

Asymmetric Biotransformations utilizing Microorganisms (e.g., Baker's Yeast reductions of α-bromo enones)

Whole-cell biotransformations using microorganisms like baker's yeast (Saccharomyces cerevisiae) provide a green and efficient alternative for the asymmetric synthesis of chiral halohydrins. Fermenting baker's yeast can convert α-bromo substituted enones into enantiomerically pure bromoindanols through the intermediacy of the corresponding saturated ketones. researchgate.net

This process leverages the enzymatic machinery within the yeast cells, which contains various reductases that can stereoselectively reduce carbonyl groups. The reduction of an α-bromo enone precursor with baker's yeast can yield the desired (1S,2R)-2-bromoindan-1-ol with high enantiomeric purity. researchgate.net The stereochemical outcome of the reduction is dictated by the substrate's presentation to the active site of the reductase enzymes within the yeast.

The use of whole-cell systems can be advantageous as it often circumvents the need for the addition of expensive cofactors, which are regenerated by the microorganism's metabolic processes. acgpubs.org However, factors such as substrate toxicity and the presence of competing enzymes can influence the yield and selectivity of the desired product. nih.gov

| Microorganism | Substrate Type | Product | Key Feature |

|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | α-bromo substituted enones | Enantiomerically pure (1S,2R)-2-bromoindan-1-ol researchgate.net | Stereoselective reduction of the carbonyl group. |

Asymmetric Catalytic Strategies in the Preparation of Chiral Bromoindanols

Asymmetric catalysis using chiral metal complexes or organocatalysts offers a powerful and versatile approach for the synthesis of enantiomerically enriched bromoindanols. These methods often provide high levels of stereocontrol and can be more readily scaled up than biocatalytic processes.

Chiral Auxiliaries and Reagents in Enantioselective Bromination and Reduction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. This strategy can be applied to the synthesis of chiral bromoindanols by first attaching a chiral auxiliary to an indanone precursor.

The chiral auxiliary can direct the stereoselective bromination of the indanone at the α-position, followed by a diastereoselective reduction of the carbonyl group. The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity in both the bromination and reduction steps. Common chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org Once the desired cis or trans bromoindanol stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Reductions (e.g., CBS-Oxazaborolidine-catalyzed borane (B79455) reductions, Ruthenium-catalyzed asymmetric transfer hydrogenation)

Asymmetric reduction of a prochiral ketone, such as 2-bromo-1-indanone, is a direct and efficient method for establishing the stereochemistry at the C1 hydroxyl group.

CBS-Oxazaborolidine-catalyzed borane reductions , also known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for the enantioselective reduction of prochiral ketones. wikipedia.orgsigmaaldrich.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (B86392) (BH₃•THF). wikipedia.org A notable application of this method is the asymmetric borane reduction of 2-p-toluenesulfonyloxy-1-indanone using an N-ethyl-N-isopropylaniline–borane complex as the borane carrier, which has been used to synthesize (1S,2S)-trans-2-bromo-1-indanol with 87% enantiomeric excess (e.e.). researchgate.net The stereochemical outcome is determined by the chirality of the CBS catalyst used. nih.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is another powerful technique for the enantioselective reduction of ketones. acs.orgsigmaaldrich.com This method typically employs a chiral ruthenium catalyst, often based on a tosylated diamine ligand, and a hydrogen donor like formic acid or isopropanol. mdpi.com ATH has been successfully applied to the dynamic kinetic resolution of racemic α-haloketones to produce cyclic halohydrins with excellent diastereo- and enantioselectivities (up to >99:1 d.r. and >99.9% e.e.). acs.org This approach is particularly valuable as it can convert a racemic starting material entirely into a single desired stereoisomer of the product.

| Method | Catalyst/Reagent | Substrate | Key Outcome |

|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine / Borane Source | 2-substituted-1-indanone | Enantioselective reduction to chiral indanols, e.g., (1S,2S)-trans-2-bromo-1-indanol. researchgate.net |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium(II) Complexes | Racemic α-haloketones | Dynamic kinetic resolution to yield halohydrins with high diastereo- and enantioselectivity. acs.org |

Stereocontrolled Functionalization of Indene (B144670) Derivatives

The synthesis of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol and its stereoisomers can also be achieved through the stereocontrolled functionalization of indene, a readily available starting material. This approach involves the sequential introduction of the bromine and hydroxyl groups across the double bond of indene with defined stereochemistry.

One strategy involves the epoxidation of indene to form indene oxide, followed by a regioselective and stereoselective ring-opening with a bromide source. Alternatively, a halohydrin formation reaction on indene using a source of electrophilic bromine in the presence of water can lead to the formation of a bromoindanol. The stereochemical outcome of these reactions can be controlled by the use of chiral catalysts or reagents.

Furthermore, existing bromoindanols can serve as precursors for other valuable chiral building blocks. For example, 2-bromo-1-indanol (B184377) can be converted to cis-1-amino-2-indanol, likely proceeding through an epoxide intermediate. mdpi.com This demonstrates the utility of stereochemically defined bromoindanols in the synthesis of other important chiral compounds.

Synthetic Routes from Related Indane Skeletons

An effective method for producing trans-2-bromoindan-1-ol involves the hydrolysis of 1,2-dibromoindane (B8583229). google.com This process can start with the bromination of indene to create 1,2-dibromoindane, which can then be hydrolyzed without the need for isolation of the intermediate. google.com The 1,2-dibromoindane can exist as a mixture of cis and trans isomers, both of which can be used in the hydrolysis step. google.com

The reaction is typically carried out by heating and stirring the 1,2-dibromoindane in the presence of water. google.com This hydrolysis process yields trans-2-bromoindan-1-ol and hydrogen bromide as a by-product. google.comgoogle.com The procedure can be performed continuously. For instance, after an initial synthesis of 1,2-dibromoindane from indene and bromine, the subsequent hydrolysis produces hydrogen bromide. This by-product can then react with additional indene and hydrogen peroxide to form more 1,2-dibromoindane, which is then hydrolyzed, creating a continuous manufacturing cycle. google.comgoogle.com

The synthesis can be conducted by reacting indene and bromine in an aprotic solvent (or without a solvent) followed by the addition of water for hydrolysis. Alternatively, indene can be brominated while dispersed in water to form the 1,2-dibromoindane, which is then hydrolyzed in situ. google.com

Table 1: Key aspects of the hydrolysis of 1,2-dibromoindane

| Starting Material | Intermediate | Product | Key Reaction Conditions |

|---|

The ring-opening of indene oxide derivatives with hydrobromic acid (HBr) is a well-established method for synthesizing trans-halohydrins, including the target compound. libretexts.orgyoutube.com This reaction proceeds via an acid-catalyzed nucleophilic attack. The epoxide oxygen is first protonated by the acid, making the ring more susceptible to opening. youtube.comlibretexts.org

The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the epoxide carbons from the backside, leading to the opening of the ring. libretexts.org This SN2-like mechanism results in an inversion of configuration at the site of attack, yielding a product with a trans stereochemistry between the hydroxyl and bromo groups. libretexts.orglibretexts.org

When the epoxide is asymmetrical, the regioselectivity of the attack depends on the substitution pattern. Under acidic conditions, if one carbon is primary and the other is secondary, the attack occurs at the less substituted carbon. However, if a tertiary carbon is involved, the reaction exhibits significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon due to the greater stability of the partial positive charge in the transition state. libretexts.orglibretexts.org For indene oxide, this reaction leads to the formation of the trans-bromohydrin.

A facile synthesis of enantiomerically enriched (1S,2S)-trans-2-bromo-1-indanol (87% e.e.) has been achieved through the CBS-oxazaborolidine-catalyzed asymmetric borane reduction of 2-p-toluenesulfonyloxy-1-indanone, which provides access to the chiral precursor (1S,2R)-indene oxide. researchgate.net Fungal haloperoxidases can also be used to convert indene into trans-(1S,2S)-bromo-indanol in the presence of bromide ions and hydrogen peroxide. google.com

Table 2: Summary of Epoxide Ring-Opening Reaction

| Substrate | Reagent | Mechanism | Product Stereochemistry |

|---|

Classical Resolution Techniques for Racemic Bromoindanol Mixtures

The synthesis of specific stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol often yields racemic mixtures, which then require separation. Enzymatic kinetic resolution is a powerful technique for this purpose. researchgate.net This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. researchgate.netnih.gov

Lipases such as Burkholderia cepacia lipase and Candida antarctica lipase B (Novozyme 435) have proven effective for the biocatalytic esterification of racemic 2-bromo-2,3-dihydro-1H-inden-1-ols using acyl donors like isopropylidene acetate or vinyl acetate. researchgate.net The reaction is typically allowed to proceed to approximately 50% conversion, at which point the enzyme is filtered off. This process enables the isolation of both the acylated product and the remaining unreacted alcohol in enantiomerically enriched forms. researchgate.net

For instance, the resolution of racemic trans-2-bromo-1-indanol has been successfully achieved using immobilized Candida antarctica lipase (CAL). This process yielded enantiomerically enriched (1R,2R)-2-bromoindan-1-ol and its corresponding (1S,2S)-acetate. researchgate.net The enantiomeric purities of the resolved compounds can be determined by methods such as derivatization with Mosher's acid. researchgate.net

Table 3: Enzymes Used in Kinetic Resolution of Racemic Bromoindanol

| Enzyme | Acyl Donor | Outcome |

|---|---|---|

| Burkholderia cepacia lipase | Isopropylidene acetate / Vinyl acetate | Effective resolution of cis and trans isomers researchgate.net |

| Candida antarctica lipase B (Novozyme 435) | Isopropylidene acetate | Effective resolution of cis and trans isomers researchgate.net |

Advanced Spectroscopic Characterization and Absolute Configuration Determination of 1s,2r 2 Bromo 2,3 Dihydro 1h Inden 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For stereochemical assignments, specific NMR experiments and analyses, including the Nuclear Overhauser Effect (NOE) and the application of the Karplus equation to coupling constants, are indispensable tools. These methods were instrumental in characterizing the four possible stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol. researchgate.net

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. It is observed as a change in the intensity of one NMR signal when another, spatially proximate nucleus is irradiated. This effect is highly sensitive to the distance between nuclei, typically effective within 5 Å, making it an excellent tool for determining the relative configuration of stereoisomers.

For the isomers of 2-bromo-2,3-dihydro-1H-inden-1-ol, NOE difference spectroscopy (NOESY) provides an unambiguous method to distinguish between the cis and trans diastereomers. In the case of the target molecule, (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol, the configuration is cis, meaning the proton at carbon-1 (H1) and the proton at carbon-2 (H2) are on the same face of the five-membered ring.

The expected NOE correlations for the cis isomer are:

Irradiation of the H1 proton signal would lead to a significant enhancement of the H2 proton signal.

Conversely, irradiation of the H2 signal would cause an enhancement of the H1 signal.

In contrast, for the trans isomers, such as (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, the H1 and H2 protons are on opposite faces of the ring, placing them at a much greater distance. Consequently, no significant NOE enhancement would be observed between H1 and H2. This clear distinction in NOE behavior allows for the definitive assignment of the cis relative configuration for the (1S,2R) isomer. Studies on analogous indane systems, such as 2,3-dibromo-1,1-dimethylindane, have confirmed that NOE provides a more reliable basis for cis/trans differentiation than vicinal coupling constants, which can sometimes be ambiguous in five-membered rings. beilstein-journals.org

The conformation of the puckered five-membered ring in indanol derivatives can be investigated by analyzing the vicinal proton-proton coupling constants (³J). The relationship between the ³J value and the dihedral angle (φ) separating the two coupled protons is described by the Karplus equation. By measuring the coupling constant between H1 and H2 (³JH1,H2), one can estimate the dihedral angle and thus deduce the preferred conformation of the cyclopentanol (B49286) ring.

While it is a common rule of thumb for five-membered rings that ³Jcis > ³Jtrans, this is not always the case for indane systems. Research on the closely related 2,3-dibromo-1,1-dimethylindane system has shown a surprising inversion of this rule, with the trans isomer exhibiting a larger coupling constant than the cis isomer. beilstein-journals.org This is attributed to the specific envelope conformation adopted by the ring to minimize steric strain.

| Relative Configuration | Measured ³JH2,H3 (Hz) | Inferred Dihedral Angle (Approx.) |

|---|---|---|

| cis | 6.1 | ~30-40° |

| trans | 8.4 | ~150-160° |

For (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, which has a cis configuration, a ³JH1,H2 value analogous to the cis value in the table (around 6.1 Hz) would be expected. beilstein-journals.org This measured coupling constant can be applied to a Karplus function to calculate the corresponding H1-C1-C2-H2 dihedral angle. This angle provides critical information about the degree of puckering in the five-membered ring and the pseudo-axial or pseudo-equatorial orientation of the bromo and hydroxyl substituents. The larger value for the trans isomer in the analogous system was explained by a conformation that places the coupled protons in a pseudo-diaxial arrangement, leading to a large dihedral angle (~160°) and consequently a large ³J value. beilstein-journals.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiroptical Properties

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer, making it an excellent method for determining the absolute configuration of molecules in solution.

While a specific VCD study for (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is not prominently published, extensive research on closely related chiral indanol derivatives, such as (1S,2R)-(-)-cis-1-amino-2-indanol, demonstrates the utility of the technique. uni.lu The methodology involves two key steps:

Experimental Measurement: The experimental VCD and infrared absorption spectra of the chiral sample are recorded.

Computational Prediction: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (1S,2R) and (1R,2S) enantiomers.

The absolute configuration is assigned by comparing the experimental VCD spectrum with the two predicted spectra. A match between the experimental spectrum and the spectrum calculated for the (1S,2R) configuration provides definitive proof of its absolute stereochemistry. For this molecule, characteristic VCD signals would be expected in the mid-IR region, particularly for the O-H and C-O stretching vibrations, as well as C-H bending modes, which are sensitive to the chiral environment.

X-ray Crystallography for Definitive Absolute Configuration Assignment

Single-crystal X-ray crystallography is the unambiguous gold-standard method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact spatial arrangement of atoms to be determined, including their relative and absolute stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. The presence of the relatively heavy bromine atom in (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is particularly advantageous, as it produces a strong anomalous scattering signal, which enhances the reliability of the assignment.

The final determination is typically expressed via the Flack parameter. A value of the Flack parameter close to zero provides high confidence in the assigned absolute configuration, in this case (1S,2R). A value close to one would indicate that the crystal structure corresponds to the opposite enantiomer, (1R,2S). The successful application of X-ray diffraction has been confirmed for all four stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol, cementing it as the definitive method for their structural assignment. researchgate.net

Complementary Spectroscopic Techniques for Structural Analysis (e.g., Supersonic Jet IR Spectroscopy)

While the aforementioned techniques provide robust data, complementary methods like supersonic jet infrared spectroscopy can offer even finer structural details. This technique involves expanding a gaseous sample into a high vacuum, causing a dramatic drop in its rotational and vibrational temperatures (cooling). This process simplifies complex spectra and allows for the isolation and study of individual molecular conformers that may coexist in equilibrium at room temperature.

Studies on related molecules, such as 1-indanol, have successfully employed supersonic jet spectroscopy to characterize different conformers. nih.gov For (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, this method could be used to:

Accurately measure the vibrational frequencies of the O-H stretch, providing information on whether the hydroxyl group is involved in any weak intramolecular interactions.

Resolve the fine structure associated with the puckering of the five-membered ring (e.g., envelope vs. twist conformations).

Distinguish between conformers that differ in the orientation of the bromo and hydroxyl groups (e.g., pseudo-axial vs. pseudo-equatorial).

Chemical Reactivity and Stereoselective Transformations of 1s,2r 2 Bromo 2,3 Dihydro 1h Inden 1 Ol

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom bonds. These reactions are often stereospecific due to the defined stereochemistry of the starting material.

Intramolecular Cyclizations leading to Oxygen and Nitrogen Heterocycles

The cis relationship between the hydroxyl group and the bromine atom in (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol facilitates intramolecular cyclization reactions to form fused heterocyclic systems.

A notable transformation is the formation of nitrogen-containing heterocycles. For instance, derivatives of 2-bromo-1-indanol (B184377) can undergo intramolecular cyclization to yield oxazolines. This process typically involves an initial reaction at the hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine. An example is the treatment of a trans-1-amino-2-indanol derivative with thionyl chloride, which proceeds through an intramolecular cyclization with inversion of configuration at the C2 position to form a cis-oxazoline. This highlights how the stereochemistry of the starting material directs the formation of the heterocyclic product.

Similarly, intramolecular etherification can lead to the formation of oxygen-containing heterocycles. Treatment of halohydrins with a base is a classic method for epoxide synthesis. In the case of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, the proximity of the hydroxyl group to the bromine-bearing carbon allows for intramolecular displacement of the bromide by the alkoxide, formed upon deprotonation of the alcohol. This reaction is expected to proceed via an S(_N)2 mechanism, resulting in the formation of an epoxide with inversion of configuration at the carbon that was bonded to the bromine.

| Reactant Derivative | Reagents | Product | Heterocycle Type |

| trans-1-amido-2-bromo-indane | Thionyl Chloride | cis-oxazoline | Nitrogen Heterocycle |

| (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol | Base (e.g., NaOH) | Indene (B144670) oxide | Oxygen Heterocycle (Epoxide) |

Stereochemical Outcomes of Displacement Reactions

Nucleophilic substitution reactions at the C2 position of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol generally proceed via an S(_N)2 mechanism. This is favored due to the secondary nature of the carbon and the presence of a good leaving group (bromide). A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.

This stereochemical outcome is exemplified in the aforementioned intramolecular cyclization to form a cis-oxazoline, where the nucleophilic attack occurs from the face opposite to the departing bromide, leading to an inversion of configuration at C2. Similarly, intermolecular substitution reactions with various nucleophiles are expected to proceed with inversion of stereochemistry. For example, reaction with an azide (B81097) nucleophile would yield a trans-azido alcohol. The rigid indane framework helps to minimize competing elimination reactions and ensures a high degree of stereocontrol.

| Nucleophile | Product Stereochemistry | Reaction Type |

| Internal Amide | Inversion at C2 | Intramolecular S(_N)2 |

| External Nucleophile (e.g., N(_3)(-)) | Inversion at C2 | Intermolecular S(_N)2 |

Functional Group Interconversions at the Hydroxyl Position

The hydroxyl group of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol can be readily transformed into other functional groups, further expanding its synthetic utility.

One common transformation is the oxidation of the secondary alcohol to a ketone. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions, is an effective method for this conversion, yielding 2-bromo-1-indanone. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, making it suitable for substrates like the target molecule.

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols. organic-chemistry.orgnih.gov Treatment of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol with a carboxylic acid, triphenylphosphine (B44618) (PPh(_3)), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) results in the formation of the corresponding ester with inversion of configuration at the C1 position. organic-chemistry.orgnih.gov This allows for the synthesis of the trans-bromo ester from the cis-bromo alcohol.

| Reaction Type | Reagents | Product | Stereochemical Outcome at C1 |

| Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 2-Bromo-1-indanone | Not applicable (achiral center) |

| Esterification (Mitsunobu) | Carboxylic Acid, PPh(_3), DEAD/DIAD | trans-Bromo ester | Inversion |

Ring-Opening and Rearrangement Reactions of the Indane Skeleton

While the indane skeleton is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. Acid-catalyzed reactions of alcohols can lead to carbocation intermediates, which are susceptible to rearrangements.

A potential rearrangement for the indane system is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center to form a more stable carbocation. wikipedia.org For (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, treatment with a strong acid could lead to protonation of the hydroxyl group and its departure as water, forming a secondary carbocation at C1. While a hydride shift from C2 to C1 would regenerate the same carbocation, a rearrangement of the indane skeleton itself is less likely under mild conditions but could be induced under more forcing conditions or with specific substitution patterns that favor such a rearrangement. However, specific examples of such rearrangements for this particular compound are not extensively documented in the literature.

Derivatization for Enhanced Synthetic Utility

The functional groups of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol can be derivatized to enhance its utility as a chiral building block in asymmetric synthesis. A key application lies in its conversion to cis-1-aminoindan-2-ol, which serves as a precursor to valuable chiral auxiliaries and ligands.

The aminoindanol (B8576300) derivative can be reacted with various reagents to form chiral auxiliaries, such as oxazolidinones. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of subsequent reactions, such as Diels-Alder or aldol (B89426) reactions. nih.gov After the desired stereochemistry is established, the auxiliary can be cleaved and recycled. The rigid, conformationally constrained structure of the indane backbone in these auxiliaries is crucial for achieving high levels of stereocontrol. nih.gov

Furthermore, derivatives of aminoindanol can be used as chiral ligands in metal-catalyzed asymmetric reactions. For example, they can be converted into phosphine (B1218219) ligands for asymmetric hydrogenation or other transition metal-catalyzed transformations. beilstein-journals.org The well-defined stereochemistry of the indane core is transferred to the catalytic cycle, enabling the synthesis of enantiomerically enriched products.

| Derivative | Application | Type of Asymmetric Synthesis |

| Oxazolidinone | Chiral Auxiliary | Diels-Alder, Aldol reactions |

| Phosphine derivative | Chiral Ligand | Asymmetric Hydrogenation |

Applications of 1s,2r 2 Bromo 2,3 Dihydro 1h Inden 1 Ol in Advanced Organic Synthesis

Chiral Building Block for Complex Molecules and Pharmaceuticals

The primary significance of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol lies in its role as a foundational chiral building block for high-value pharmaceutical agents. Its most notable application is in the synthesis of the HIV protease inhibitor Indinavir (marketed as Crixivan®). nih.govchimia.ch The indanol core of the drug molecule originates from this chiral precursor.

In the synthesis of Indinavir, the (1S,2R)-aminoindanol moiety, derived directly from the title compound, serves a dual purpose. researchgate.net Firstly, it is incorporated directly into the final drug structure, providing two of the five critical stereocenters. researchgate.net Secondly, the inherent chirality of the aminoindanol (B8576300) fragment is leveraged as a powerful chiral auxiliary to control the stereochemical outcome of subsequent reactions in the synthetic sequence, thereby ensuring the formation of the single desired stereoisomer out of 32 possibilities. researchgate.net This integration of the chiral auxiliary into the final molecule represents a highly efficient and atom-economical approach in a large-scale industrial synthesis. researchgate.net

The utility of this building block extends beyond Indinavir to the broader class of protease inhibitors and other complex molecular targets where a conformationally constrained chiral scaffold is required. nih.gov

Intermediate in the Stereoselective Synthesis of Chiral Aminoindanols

(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is a key intermediate in the stereoselective synthesis of (1S,2R)-cis-1-amino-2-indanol, the direct precursor required for the synthesis of Indinavir. nih.govnih.gov Several synthetic routes have been established to effect this transformation with high fidelity, primarily proceeding through a chiral epoxide intermediate.

One common industrial method involves the intramolecular cyclization of the bromohydrin to form the corresponding (1S,2R)-indene oxide. researchgate.netresearchgate.net This is typically achieved by treating the bromohydrin with a base. The resulting enantiomerically pure epoxide is then subjected to a Ritter reaction, where treatment with a nitrile (such as acetonitrile) under acidic conditions opens the epoxide ring to form an oxazoline (B21484) intermediate. chimia.ch Subsequent hydrolysis of the oxazoline yields the desired (1S,2R)-cis-1-amino-2-indanol with retention of stereochemistry. chimia.ch This chemo-enzymatic strategy, starting from indene (B144670) and proceeding through the bromohydrin, is a cornerstone of the practical synthesis of the aminoindanol fragment. chimia.ch

Table 1: Synthetic Route from (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol to (1S,2R)-cis-1-amino-2-indanol

| Step | Reactant | Key Reagents | Product | Purpose |

| 1 | (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol | Base (e.g., NaOH) | (1S,2R)-Indene oxide | Formation of epoxide intermediate |

| 2 | (1S,2R)-Indene oxide | 1. Acetonitrile, Acid (Ritter Reaction) 2. H₂O (Hydrolysis) | (1S,2R)-cis-1-Amino-2-indanol | Stereospecific amination |

Precursor for Optically Active Indane-1,2-diols and Other Polyols

Beyond its conversion to aminoindanols, (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol serves as a direct precursor to optically active vicinal diols, specifically (1S,2R)-indane-1,2-diol. This transformation is a straightforward two-step process that preserves the stereochemical integrity of the chiral centers.

Table 2: Synthesis of (1S,2R)-Indane-1,2-diol

| Starting Material | Intermediate | Final Product | Key Transformation |

| (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol | (1S,2R)-Indene oxide | (1S,2R)-Indane-1,2-diol | 1. Epoxidation (intramolecular) 2. Epoxide Hydrolysis |

Scaffolds in Catalytic and Asymmetric Reactions (e.g., C-C bond formations, cyclizations)

The rigid framework of the indane system, derived from (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol, provides an excellent scaffold for the development of chiral ligands and auxiliaries for asymmetric catalysis. The direct synthetic product, (1S,2R)-cis-1-amino-2-indanol, has been successfully employed as a highly effective ligand in various metal-catalyzed asymmetric reactions.

Notably, (1S,2R)-1-amino-2-indanol serves as a chiral ligand for ruthenium and rhodium complexes used in the asymmetric transfer hydrogenation of prochiral ketones and N-phosphinyl ketimines. researchgate.netresearchgate.netscilit.com The conformational rigidity of the indane backbone is considered crucial for achieving high levels of enantioselectivity in these reductions, leading to the formation of chiral alcohols and amines with high enantiomeric excess. researchgate.net

Furthermore, the aminoindanol can be converted into other derivatives, such as oxazolidinones, which function as chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions like aldol (B89426) additions. These auxiliaries effectively control the facial selectivity of the enolate attack, leading to the desired diastereomeric products.

Table 3: Applications of the Aminoindanol Scaffold in Asymmetric Catalysis

| Catalyst/Auxiliary Type | Metal Center (if applicable) | Reaction Type | Substrate Class | Product Class |

| Chiral Ligand | Ruthenium (Ru), Rhodium (Rh) | Asymmetric Transfer Hydrogenation | Ketones, Imines | Chiral Alcohols, Chiral Amines |

| Chiral Auxiliary | N/A | Asymmetric Aldol Reaction | Carbonyl compounds | β-Hydroxy carbonyls |

Utility in Biocatalysis and Enzyme Engineering for Diversification of Substrates

While the primary application of biocatalysis concerning (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is in its own enantioselective synthesis and resolution, this highlights the powerful synergy between enzymes and this class of compounds. The utility is centered on creating enantiopure starting materials rather than on diversifying the substrate itself into a library of different products.

A key biocatalytic application is the kinetic resolution of racemic mixtures of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net Enzymes, particularly lipases such as those from Burkholderia cepacia and Candida antarctica (Novozym 435), are highly effective at selectively catalyzing the esterification of one enantiomer over the other. researchgate.netresearchgate.net This process allows for the separation of the racemic mixture into an enantiomerically enriched alcohol and an enantiomerically enriched ester, both of which are valuable chiral synthons.

A chemoenzymatic strategy has also been reported where a haloperoxidase from Curvularia protuberata biocatalytically converts indene into a trans-bromohydrin precursor, which is then chemically converted to (1S,2R)-indene oxide, the direct precursor to the title compound. google.com

Although specific examples of using engineered enzymes to create a diverse range of products from (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol are not widely documented, the enzymes involved (e.g., lipases, hydrolases, oxygenases) are prime targets for protein engineering. nih.gov Such engineering efforts aim to enhance stability, broaden substrate scope, and even introduce novel catalytic functions, suggesting a potential future avenue for the enzymatic diversification of this versatile chiral scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol?

The compound is typically synthesized via bromination of dihydroindenol precursors or resolution of racemic mixtures. For example, brominated indenones (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one) serve as intermediates in esterification reactions, as shown in procedures using 2-methylallyl carboxylates and catalysts like DMAP/DCC . Reaction conditions (e.g., solvent ratios, temperature) significantly influence yields, with pentane:ethyl acetate mixtures (3:2 or 9:1) commonly used for purification .

Q. How is the stereochemistry of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol determined?

Absolute configuration is confirmed via X-ray crystallography (e.g., SHELXL refinement) and NMR techniques. Nuclear Overhauser Effect (NOE) correlations and Karplus equation analysis of coupling constants help distinguish diastereomers . Enzymatic resolution using lipases (e.g., Burkholderia cepacia) with isopropylidene acetate can also isolate enantiomers, leveraging the Kazlauskas rule for stereochemical predictability .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and stereochemistry .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) for molecular formula validation, as demonstrated for similar esters (e.g., m/z 231.1017 for CHO) .

- IR : Functional group identification (e.g., carbonyl stretches at ~1746 cm) .

Advanced Questions

Q. How can contradictions in stereochemical assignments between analytical methods be resolved?

Cross-validation using complementary techniques is critical. For instance, X-ray crystallography provides definitive spatial arrangements, while enzymatic kinetic resolution (e.g., Novozyme 435) offers enantiomeric excess data. Discrepancies in NOE or coupling constants (e.g., Karplus-derived ) should be re-evaluated with computational models (DFT or molecular dynamics) .

Q. What strategies optimize enantiomeric purity during synthesis?

Biocatalytic kinetic resolution with Candida antarctica lipase B (CAL-B) or Burkholderia cepacia lipase effectively enriches enantiomers. For example, trans-esterification reactions with vinyl acetate achieve >90% ee for (1S,2R) configurations . Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may also be explored for stereocontrol .

Q. How can low yields in esterification reactions involving this compound be troubleshooted?

Key factors include:

- Catalyst loading : Optimize DMAP/DCC ratios (e.g., 0.2–1.2 equiv.) to balance activation and side reactions .

- Solvent polarity : Non-polar solvents (e.g., pentane) improve selectivity, while ethyl acetate enhances solubility of polar intermediates .

- Temperature : Room-temperature reactions minimize decomposition of heat-sensitive brominated intermediates .

Q. What safety precautions are essential when handling brominated dihydroindenols?

Follow GHS guidelines:

- PPE : Chemical-resistant gloves (nitrile) and ventilation to avoid inhalation .

- Waste disposal : Halogenated waste streams must be segregated and neutralized before disposal .

- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

Q. How is this compound applied in designing bioactive molecules?

The cis-(1S,2R) scaffold serves as a conformationally constrained tyrosine mimic in drug design. For example, derivatives like (2R)-N-hydroxy-2-(3-hydroxybenzyl)butanediamide were optimized as aggrecanase inhibitors, leveraging structure-activity relationship (SAR) studies to enhance selectivity over MMPs . Substituent modifications (e.g., carboxylate esters) improve bioavailability and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.